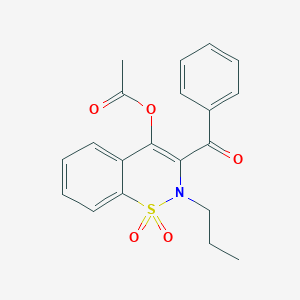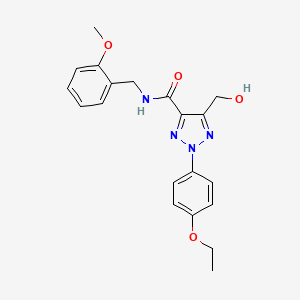
3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzoyl group, a dioxido group, and a propyl group attached to a benzothiazine ring, which is further acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the formation of the benzothiazine ring through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The dioxido group is introduced through oxidation, typically using hydrogen peroxide or a similar oxidizing agent.
Propylation: The propyl group is added through alkylation, using a propyl halide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or propyl groups.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazine derivatives.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Scientific Research Applications
3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
- 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
Uniqueness
3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
Molecular Formula |
C20H19NO5S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-propyl-1λ6,2-benzothiazin-4-yl) acetate |
InChI |
InChI=1S/C20H19NO5S/c1-3-13-21-18(19(23)15-9-5-4-6-10-15)20(26-14(2)22)16-11-7-8-12-17(16)27(21,24)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
ACZLWUAERHELQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11388959.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11388966.png)
![1-(4-bromophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11388971.png)
![5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11388974.png)

![1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388980.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11388992.png)
![1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389001.png)
![6-ethyl-3-[2-(4-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389007.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11389023.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11389024.png)
![1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389032.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11389056.png)
